5-((2-Chloropyrimidin-4-yl)amino)-2-methylphenol
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Overview
Description
5-((2-Chloropyrimidin-4-yl)amino)-2-methylphenol is a compound that belongs to the class of pyrimidine derivatives Pyrimidines are six-membered heterocyclic compounds containing nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-Chloropyrimidin-4-yl)amino)-2-methylphenol typically involves the reaction of 2-chloropyrimidine with 2-methylphenol under specific conditions. One common method includes the use of a base such as potassium carbonate (K₂CO₃) in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the amino group of the pyrimidine attacks the phenol derivative, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-((2-Chloropyrimidin-4-yl)amino)-2-methylphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under specific conditions.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Nucleophiles like ammonia (NH₃), thiols (RSH), or alkoxides (RO⁻) in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines or alcohols.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
5-((2-Chloropyrimidin-4-yl)amino)-2-methylphenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-((2-Chloropyrimidin-4-yl)amino)-2-methylphenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may act as an inhibitor of certain kinases or other enzymes involved in cellular signaling pathways . The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidine derivatives: These compounds share a similar pyrimidine core and exhibit comparable biological activities.
Aminopyrimidine derivatives: These compounds also contain an amino group attached to the pyrimidine ring and are used in similar applications.
Uniqueness
5-((2-Chloropyrimidin-4-yl)amino)-2-methylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methylphenol moiety enhances its potential for specific interactions with biological targets, making it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C11H10ClN3O |
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Molecular Weight |
235.67 g/mol |
IUPAC Name |
5-[(2-chloropyrimidin-4-yl)amino]-2-methylphenol |
InChI |
InChI=1S/C11H10ClN3O/c1-7-2-3-8(6-9(7)16)14-10-4-5-13-11(12)15-10/h2-6,16H,1H3,(H,13,14,15) |
InChI Key |
HVMFBRQDAFODKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC=C2)Cl)O |
Origin of Product |
United States |
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